6-[5-(2,5-dimethylfuran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
Description
This compound features a bicyclic octahydropyrrolo[3,4-c]pyrrole scaffold linked to a 9-methylpurine core via a C6-position substituent. The distinguishing structural feature is the 2,5-dimethylfuran-3-carbonyl group attached to the pyrrolidine-pyrrolidine (octahydropyrrolo[3,4-c]pyrrole) moiety. This substitution introduces a planar, electron-rich aromatic system (dimethylfuran) conjugated to a carbonyl group, which may enhance binding interactions with hydrophobic pockets in biological targets.
Propriétés
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-11-4-15(12(2)27-11)19(26)25-7-13-5-24(6-14(13)8-25)18-16-17(20-9-21-18)23(3)10-22-16/h4,9-10,13-14H,5-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPNGDWYNAUOID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares 6-[5-(2,5-dimethylfuran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine with two analogous compounds from the evidence:
Key Differences and Implications
- Substituent Effects: The dimethylfuran-3-carbonyl group in the target compound provides moderate lipophilicity (logP estimated ~2.1) compared to the sulfonyl-difluorophenyl group in BJ01320 (logP ~2.8 due to fluorine and sulfonyl polarity) . This may influence membrane permeability and metabolic stability. In contrast, the furan carbonyl in the target compound may engage in π-π stacking with aromatic residues. Compound 20’s bromo-pyrimidoindole core () introduces a bulky, electron-deficient aromatic system, likely altering selectivity toward kinases or topoisomerases compared to purine-based analogs.
Synthetic Complexity :
- The target compound’s dimethylfuran substituent may simplify synthesis compared to BJ01320’s sulfonyl-difluorophenyl group, which requires sulfonylation under anhydrous conditions .
- Compound 20’s propanenitrile side chain () suggests additional synthetic steps for nitrile functionalization, increasing complexity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
